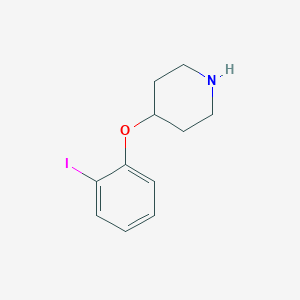

4-(2-Iodophenoxy)piperidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-iodophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPONZFYXJHBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide on 4-(2-Iodophenoxy)piperidine (CAS 1220175-12-1): Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic placement of halogens and basic heterocycles dictates both the pharmacokinetic profile and the synthetic versatility of a scaffold. 4-(2-Iodophenoxy)piperidine (CAS: 1220175-12-1) is a highly privileged building block. It combines a basic piperidine ring—frequently utilized to improve aqueous solubility and engage in salt-bridge interactions with target proteins—with an ortho-iodophenoxy moiety. The heavy iodine atom not only serves as a potent halogen-bond donor but also acts as an ideal electrophile for transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides an in-depth, causality-driven guide to the synthesis, analytical validation, and downstream application of 4-(2-Iodophenoxy)piperidine, designed for researchers and process chemists requiring robust, self-validating methodologies.

Chemical Profile & Structural Rationale

The utility of 4-(2-Iodophenoxy)piperidine stems from its orthogonal reactivity. The secondary amine can be functionalized (via alkylation, acylation, or reductive amination) independently of the aryl iodide, which is primed for palladium-catalyzed C–C or C–heteroatom bond formation.

Quantitative Chemical Properties

| Property | Value | Rationale / Implication |

| CAS Number | Unique chemical identifier for procurement and literature tracking . | |

| Molecular Formula | C₁₁H₁₄INO | Defines the exact atomic composition. |

| Molecular Weight | 303.14 g/mol | Optimal for fragment-based drug discovery (FBDD) (MW < 300 is ideal; iodine adds significant mass but minimal steric bulk). |

| LogP (Calculated) | ~2.8 - 3.2 | Indicates moderate lipophilicity, suitable for membrane permeability. |

| pKa (Piperidine) | ~9.5 - 10.0 | Ensures the molecule is predominantly protonated at physiological pH (7.4), enhancing solubility. |

Synthetic Methodologies: A Mechanistic Perspective

Figure 1: Synthetic pathways for 4-(2-Iodophenoxy)piperidine via Mitsunobu or SN2.

Protocol 1: Mitsunobu Etherification and Deprotection (Self-Validating Workflow)

Causality of Reagents:

-

THF (Solvent): Provides optimal solubility for the zwitterionic betaine intermediate formed between Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD).

-

Temperature Control (0 °C): The formation of the PPh₃-DIAD adduct is highly exothermic. Dropwise addition at 0 °C prevents thermal decomposition of the adduct and suppresses the competing elimination of the secondary alcohol to an alkene.

Step-by-Step Methodology:

-

Preparation: In an oven-dried, argon-purged flask, dissolve 2-iodophenol (1.0 equiv) and N-Boc-4-hydroxypiperidine (1.1 equiv) in anhydrous THF (0.2 M).

-

Activation: Add PPh₃ (1.2 equiv) to the stirring solution. Once dissolved, cool the reaction mixture to 0 °C using an ice-water bath.

-

Coupling: Add DIAD (1.2 equiv) dropwise over 15 minutes. Validation Check: The solution will turn pale yellow, indicating the formation of the active betaine intermediate.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 4:1). Self-Validation: The reaction is complete when the UV-active 2-iodophenol spot is consumed. LC-MS should confirm the intermediate mass[M+H-Boc]⁺ = 304.

-

Workup & Purification: Concentrate the solvent in vacuo. Triturate the crude mixture with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO), a common Mitsunobu byproduct. Filter and purify the filtrate via silica gel chromatography.

-

Deprotection: Dissolve the purified N-Boc intermediate in Dichloromethane (DCM) (0.1 M) and cool to 0 °C. Add Trifluoroacetic acid (TFA) (10 equiv). Stir for 2 hours at room temperature.

-

Final Validation: Concentrate to remove TFA, neutralize with saturated aqueous NaHCO₃, and extract with DCM. LC-MS of the organic layer must show a single peak with [M+H]⁺ = 304.1.

Downstream Applications: Cross-Coupling & Derivatization

The ortho-iodo substitution is the primary handle for diversification. Aryl iodides are the most reactive halides in oxidative addition with Palladium(0), allowing for cross-coupling at lower temperatures and with broader functional group tolerance than aryl bromides or chlorides .

Figure 2: Downstream cross-coupling applications leveraging the ortho-iodo functionality.

Protocol 2: Suzuki-Miyaura Cross-Coupling

To construct biaryl systems (e.g., 2-arylphenoxy piperidines), the Suzuki-Miyaura coupling is the gold standard due to the stability and low toxicity of boronic acids .

Causality of Reagents:

-

Pd(dppf)Cl₂ (Catalyst): The bidentate dppf ligand provides a large bite angle. This specifically accelerates the reductive elimination step, which is often the rate-limiting step when coupling sterically hindered ortho-substituted aryl iodides.

-

1,4-Dioxane/Water (4:1) (Solvent System): Water is strictly required. It hydrates the boronic acid to form the highly reactive, electron-rich trihydroxyboronate anion[R-B(OH)₃]⁻, which undergoes transmetalation with the Pd(II) complex orders of magnitude faster than the neutral boronic acid.

Step-by-Step Methodology:

-

Setup: In a microwave vial, combine 4-(2-Iodophenoxy)piperidine (1.0 equiv), an aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

-

Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M). Crucial Step: Degassing via argon sparging for 10 minutes prevents the homocoupling of the boronic acid (catalyzed by oxygen).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vial.

-

Reaction: Heat the mixture to 90 °C for 4 hours.

-

Self-Validation: Analyze an aliquot via LC-MS. The disappearance of the m/z 304.1 peak and the appearance of the corresponding [M+H]⁺ for the biaryl product confirms successful transmetalation and reductive elimination.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized 4-(2-Iodophenoxy)piperidine, researchers must validate the material against the following expected spectroscopic parameters:

-

¹H NMR (400 MHz, CDCl₃): Look for the characteristic aromatic doublet of the proton adjacent to the iodine atom at ~7.80 ppm (1H, dd, J = 7.8, 1.5 Hz). The methine proton of the piperidine ring (C-O-CH) will appear as a distinct multiplet at ~4.50 ppm, shifted downfield due to the electronegative oxygen.

-

¹³C NMR (100 MHz, CDCl₃): The most diagnostic peak is the quaternary carbon attached to the iodine (C-I), which appears unusually upfield at ~86-90 ppm due to the heavy-atom effect of iodine.

-

Mass Spectrometry (ESI+): The exact mass is 303.01. The ESI+ spectrum must display a dominant [M+H]⁺ ion at m/z 304.1.

References

-

Fletcher, S. "The Mitsunobu reaction in the 21st century." Organic Chemistry Frontiers, 2015, 2, 739-752. URL:[Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116, 12564-12649. URL:[Link]

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95, 2457-2483. URL:[Link]

Sources

Mechanistic Profiling and Synthetic Utility of 4-(2-Iodophenoxy)piperidine in Advanced Drug Discovery

Executive Summary

In modern pharmaceutical development, 4-(2-Iodophenoxy)piperidine (CAS 1220175-12-1) and its protected derivatives (e.g., benzyl 4-(2-iodophenoxy)piperidine-1-carboxylate) are not utilized as active pharmaceutical ingredients (APIs) with direct biological receptor targets. Instead, their mechanism of action is defined by their programmable chemical reactivity. As a high-value bifunctional synthetic scaffold, this molecule enables the rapid construction of complex, biologically active architectures, including CNS-active agents, chromones, and flavonoid piperidine alkaloids[1].

This whitepaper provides an in-depth technical analysis of the structural determinants, catalytic mechanisms, and self-validating experimental protocols that govern the synthetic mechanism of action of 4-(2-Iodophenoxy)piperidine.

Structural Determinants & Reactivity Profile

The utility of 4-(2-Iodophenoxy)piperidine stems from its dual-pharmacophore nature, which allows orthogonal functionalization:

-

The Piperidine Core: A ubiquitous nitrogenous heterocycle in drug discovery. It acts as a basic solubilizing group, a hydrogen-bond acceptor/donor, and a critical binding motif for G-protein coupled receptors (GPCRs) and kinases. In synthetic workflows, the secondary amine can be protected (e.g., Boc, Cbz, Benzyl) to prevent catalyst poisoning or directed toward nucleophilic substitution[1].

-

The 2-Iodophenoxy Electrophile: The presence of the iodine atom at the ortho position of the phenoxy ring is the primary driver of the molecule's reactivity. Iodine is an exceptional leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions)[2].

The causality behind selecting an iodophenoxy derivative over a bromo- or chloro- analog lies in the thermodynamics of the carbon-halogen (C-X) bond. The low bond dissociation energy of the C-I bond drastically lowers the activation energy required for the rate-determining oxidative addition step in palladium catalysis.

Table 1: Comparative Halogen Reactivity in Pd-Catalyzed Cross-Coupling

| Halogen Substituent | C-X Bond Dissociation Energy | Relative Oxidative Addition Rate | Optimal Palladium Catalyst System |

| C-I (Iodophenoxy) | ~65 kcal/mol | 104 (Ultra-Fast) | Pd(PPh 3 ) 4 , Pd(dppf)Cl 2 (Mild conditions) |

| C-Br (Bromophenoxy) | ~81 kcal/mol | 102 (Moderate) | Pd

2

(dba)

3

|

| C-Cl (Chlorophenoxy) | ~96 kcal/mol | 1 (Very Slow) | Pd(OAc)

2

|

Core Mechanism of Action: The Catalytic Cycle

The primary "action" of 4-(2-Iodophenoxy)piperidine is its participation in Palladium-catalyzed C-C and C-N bond-forming reactions. Using the Suzuki-Miyaura cross-coupling as the definitive model[2], the mechanism proceeds through a highly orchestrated catalytic cycle:

-

Oxidative Addition (Rate-Determining Step): The active Pd(0) catalyst inserts itself into the weak C-I bond of the 2-iodophenoxy moiety. This changes the oxidation state of palladium from Pd(0) to Pd(II), forming a stable cis-aryl-palladium(II)-iodide complex, which rapidly isomerizes to the trans form to minimize steric hindrance.

-

Transmetalation: An arylboronic acid (activated by an inorganic base to form a nucleophilic boronate) transfers its aryl group to the Pd(II) center, displacing the iodide ligand.

-

Reductive Elimination: The two organic groups (the piperidine-phenoxy scaffold and the new aryl group) are brought into close proximity. The Pd(II) complex eliminates the newly formed biaryl product, simultaneously regenerating the active Pd(0) catalyst to propagate the cycle.

Fig 1: Catalytic cycle of Pd-mediated cross-coupling for 4-(2-Iodophenoxy)piperidine.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol for coupling 4-(2-Iodophenoxy)piperidine with a model arylboronic acid is designed as a self-validating system. Every step includes the mechanistic causality behind the experimental choice.

Step-by-Step Methodology

Step 1: Reagent Preparation & Stoichiometry

-

Action: In an oven-dried Schlenk flask, combine 4-(2-Iodophenoxy)piperidine (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl 2 (0.05 eq), and K 2 CO 3 (2.5 eq).

-

Causality: A slight excess of boronic acid compensates for potential protodeboronation. Pd(dppf)Cl 2 is selected because the bidentate dppf ligand enforces a cis geometry that accelerates reductive elimination while suppressing undesired β -hydride elimination. K 2 CO 3 is specifically chosen over stronger bases (like NaOH) to prevent the cleavage of sensitive piperidine protecting groups.

Step 2: Solvent Addition & Degassing

-

Action: Add a solvent mixture of 1,4-Dioxane/H 2 O (4:1 v/v). Submerge an argon line and sparge the solution for 15 minutes.

-

Causality: Water is strictly required to dissolve K 2 CO 3 and generate the reactive boronate intermediate. Argon sparging is critical; dissolved oxygen will irreversibly oxidize the active Pd(0) species into an inactive Pd(II)-peroxo complex, stalling the catalytic cycle.

Step 3: Reaction Execution & In-Process Control

-

Action: Seal the flask and heat to 80°C for 4–6 hours. Withdraw a 10 µL aliquot at 2 hours for LC-MS analysis.

-

Causality: 80°C provides sufficient thermal energy to overcome the activation barrier of transmetalation. LC-MS serves as the self-validating control: the disappearance of the starting mass (m/z ~304 [M+H]+) and the appearance of the product mass confirms catalytic turnover, preventing false positives often seen in TLC due to boronic acid homocoupling.

Step 4: Quenching & Workup

-

Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine (3x).

-

Causality: EtOAc efficiently extracts the organic piperidine product. The brine wash removes the water-soluble inorganic salts and boronic acid byproducts, preventing emulsion formation.

Step 5: Purification

-

Action: Isolate the product via silica gel flash chromatography using a Dichloromethane/Methanol (DCM/MeOH) gradient.

-

Causality: The basic nitrogen of the piperidine ring often causes tailing on silica. A DCM/MeOH gradient (often with 1% Triethylamine) neutralizes the acidic silanol groups on the silica, ensuring sharp elution bands and high product purity.

Fig 2: Self-validating experimental workflow for the Suzuki-Miyaura coupling protocol.

Advanced Synthetic Applications

Beyond simple biaryl formation, the 2-iodophenoxy motif is highly prized for tandem and cascade reactions. Researchers utilize this scaffold to synthesize complex, constrained ring systems:

-

Tandem Buchwald-Hartwig Cyclizations: The 2-iodophenoxy group can undergo intramolecular amination or etherification to form fused benzofuran or related heterocyclic derivatives. By utilizing Pd 2 (dba) 3 and Xantphos, the iodine atom is displaced to form a new carbon-heteroatom bond, creating rigid, drug-like macrocycles[3].

-

Chromone and Flavonoid Alkaloids: 4-(2-Iodophenoxy)piperidine derivatives are key intermediates in the formal synthesis of anticancer candidate drugs, such as flavopiridol and rohitukine analogs. The scaffold undergoes Claisen rearrangements and subsequent cross-coupling to build the complex flavonoid architecture[1].

References

- 8877 - Sigma-Aldrich (benzyl 4-(2-iodophenoxy)piperidine-1-carboxylate)

- Source: ACS Publications (Journal of Organic Chemistry)

- Source: ACS Publications (Bioconjugate Chemistry)

- Source: Heterocycles (Clockss Archive)

Sources

4-(2-Iodophenoxy)piperidine: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-(2-Iodophenoxy)piperidine Core

The 4-(2-Iodophenoxy)piperidine scaffold represents a confluence of privileged structures in medicinal chemistry. The piperidine ring, a ubiquitous motif in pharmaceuticals, imparts favorable physicochemical properties such as improved solubility and the ability to modulate basicity, which is crucial for target engagement and pharmacokinetic profiles.[1][2] Its presence is foundational to a multitude of therapeutic agents, particularly those targeting the Central Nervous System (CNS).[3][4] The phenoxy-piperidine linkage provides a structurally rigid, yet conformationally aware, vector to orient substituents in three-dimensional space, while the strategically placed ortho-iodine on the phenyl ring serves as a versatile synthetic handle for a host of powerful cross-coupling reactions. This unique combination makes 4-(2-Iodophenoxy)piperidine not just a molecule, but a platform for the rapid generation of diverse chemical libraries aimed at a wide array of biological targets.

This guide provides a senior scientist's perspective on the synthesis, derivatization, and potential applications of this scaffold, emphasizing the causal logic behind experimental choices and providing actionable protocols for its use in drug discovery programs.

Part 1: Synthesis of the Core Scaffold

The primary challenge in constructing 4-(2-Iodophenoxy)piperidine is the formation of the diaryl ether bond. Two principal methodologies are recommended, each with distinct advantages depending on scale and available starting materials.

Williamson Ether Synthesis: The Classical Approach

The Williamson ether synthesis is a robust and cost-effective method for forming ether linkages.[5][6] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide on an electrophilic partner.[6][7] For the synthesis of 4-(2-Iodophenoxy)piperidine, two retrosynthetic disconnections are possible. However, due to the decreased reactivity of aryl halides in SN2 reactions, the most viable pathway involves the reaction of the 4-hydroxypiperidine alkoxide with 1,2-diiodobenzene or 2-iodo-1-fluorobenzene. The latter is often preferred due to the superior leaving group ability of fluoride in nucleophilic aromatic substitution.

The causality here is clear: generating the alkoxide from the more readily available and less sterically hindered 4-hydroxypiperidine is experimentally more straightforward than attempting to use a phenoxide to displace a leaving group on the piperidine ring, which could lead to competing elimination reactions.[8]

Experimental Protocol: Williamson Ether Synthesis

-

Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide, driving the reaction forward.[9]

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Ether Formation: Add a solution of 1-fluoro-2-iodobenzene (1.1 eq.) in anhydrous DMF dropwise to the alkoxide solution.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed. Causality: Heat is required to overcome the activation energy for nucleophilic aromatic substitution on the electron-rich iodophenyl ring.

-

Work-up and Purification: Cool the reaction to room temperature and quench carefully by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified N-Boc-4-(2-iodophenoxy)piperidine in a solution of 4M HCl in 1,4-dioxane and stir at room temperature. Monitor for the completion of deprotection. Remove the solvent in vacuo to yield 4-(2-Iodophenoxy)piperidine hydrochloride.

Buchwald-Hartwig O-Arylation: The Modern, Catalytic Approach

For substrates sensitive to the harsh basic conditions of the Williamson synthesis, or for achieving higher yields with challenging aryl halides, the Palladium-catalyzed Buchwald-Hartwig C-O coupling is the superior choice.[10][11] This reaction class has revolutionized the formation of C-N and C-O bonds, offering mild conditions and broad substrate scope.[12]

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation by a base, and reductive elimination to form the ether and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands being essential to promote the reductive elimination step.

Diagram: Synthesis of 4-(2-Iodophenoxy)piperidine

Caption: Key synthetic routes to the core scaffold.

Experimental Protocol: Buchwald-Hartwig O-Arylation

-

Reaction Setup: To an oven-dried Schlenk tube, add 1,2-diiodobenzene (1.0 eq.), N-Boc-4-hydroxypiperidine (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand like RuPhos or XPhos (4-5 mol%), and a base, typically Cs₂CO₃ or K₃PO₄ (2.0 eq.).

-

Evacuate and backfill the tube with an inert gas (Argon) three times.

-

Add anhydrous toluene or 1,4-dioxane via syringe.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS. Rationale: The bulky phosphine ligand facilitates the crucial reductive elimination step, while the strong, non-nucleophilic carbonate or phosphate base is required for the deprotonation of the alcohol within the catalytic cycle.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography.

-

Deprotection: Conduct the deprotection step as described in the Williamson protocol to obtain the final product.

Part 2: The Synthetic Power of the Ortho-Iodo Handle

The true synthetic value of 4-(2-Iodophenoxy)piperidine lies in the reactivity of its carbon-iodine bond. This functionality is a premier substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of diverse chemical moieties at the 2-position of the phenoxy ring.[13] This enables extensive Structure-Activity Relationship (SAR) studies and the optimization of lead compounds.

Table 1: Overview of Key Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand | Key Benefit for Drug Discovery |

| Suzuki-Miyaura | Boronic Acid/Ester | C(sp²) - C(sp²) | Pd(PPh₃)₄, PdCl₂(dppf) | Introduction of aryl and heteroaryl groups.[14][15][16] |

| Heck | Alkene | C(sp²) - C(sp²) | Pd(OAc)₂, PPh₃ | Forms substituted alkenes, useful for rigid linkers.[17][18][19][20] |

| Sonogashira | Terminal Alkyne | C(sp²) - C(sp) | PdCl₂(PPh₃)₂, CuI | Creates linear, rigid alkynyl linkages.[21][22][23] |

| Buchwald-Hartwig | Amine/Amide | C(sp²) - N | Pd₂(dba)₃, BINAP/XPhos | Direct installation of primary/secondary amines.[12][24] |

Diagram: Synthetic Derivatization Pathways

Caption: Versatile derivatization via cross-coupling.

Suzuki-Miyaura Coupling: Building Biaryl Systems

The Suzuki-Miyaura coupling is arguably the most versatile method for installing new aryl or heteroaryl groups.[14][15] Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids make it a cornerstone of medicinal chemistry.

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a microwave vial, combine 4-(2-Iodophenoxy)piperidine hydrochloride (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst like Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ or K₃PO₄ (3.0 eq.).[14]

-

Add a solvent mixture, typically 1,4-dioxane and water (4:1).

-

Seal the vial and heat in a microwave reactor to 100-140 °C for 10-30 minutes. Rationale: Microwave heating dramatically accelerates the reaction, often reducing reaction times from hours to minutes.

-

Monitor for completion by LC-MS.

-

After cooling, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by chromatography to yield the 4-(2-biphenyl-oxy)piperidine derivative.

Heck Reaction: Introducing Alkene Linkers

The Heck reaction couples the aryl iodide with an alkene to form a C-C bond, typically yielding the more stable E-isomer.[17][18] This is an excellent method for introducing rigid spacers or vinyl groups that can be further functionalized.

Experimental Protocol: Heck Reaction

-

To a sealed tube, add 4-(2-Iodophenoxy)piperidine (1.0 eq.), the alkene (e.g., ethyl acrylate, 1.5 eq.), Pd(OAc)₂ (5 mol%), a phosphine ligand such as PPh₃ (10 mol%), and a base like triethylamine (Et₃N) or K₂CO₃ (2.0 eq.) in a polar aprotic solvent (DMF or acetonitrile).[25]

-

Degas the mixture and heat under an inert atmosphere at 80-120 °C until the starting material is consumed.

-

Cool, filter to remove palladium black, and concentrate the filtrate.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Dry and concentrate the organic phase, followed by purification via column chromatography.

Part 3: Medicinal Chemistry Applications & SAR Insights

The phenoxypiperidine scaffold is a key component in numerous pharmacologically active agents. While direct biological data for 4-(2-Iodophenoxy)piperidine is not widely published, the activities of structurally related molecules provide a strong rationale for its exploration in various therapeutic areas.

Central Nervous System (CNS) Targets

The piperidine ring is a "privileged" structure for CNS-acting drugs due to its ability to interact with various neurotransmitter receptors and its potential to cross the blood-brain barrier.[1][4] Phenylpiperidine derivatives, in particular, are well-known for their activity at opioid receptors (e.g., Fentanyl) and as selective serotonin reuptake inhibitors (e.g., Paroxetine).[26][27][28]

The 4-phenoxypiperidine substructure allows for precise positioning of the aromatic ring in the binding pockets of targets like dopamine and serotonin receptors. The ortho-position, made accessible for derivatization by the iodo group, points towards a region that can be explored to enhance selectivity or potency. For example, in dopamine D4 receptor antagonists, substitution patterns on the phenoxy ring are critical for achieving high affinity and selectivity.

Table 2: Inferred SAR from Related Phenoxypiperidine Ligands

| Structural Modification | Likely Impact on Activity | Rationale/Causality |

| N-Alkylation of Piperidine | Modulates basicity and lipophilicity | Small alkyl groups (e.g., methyl) can enhance membrane permeability. Larger, functionalized groups can introduce new binding interactions.[29] |

| Ortho-Arylation (via Suzuki) | Probes steric and electronic tolerance | Introducing a second phenyl ring can create new π-π stacking or hydrophobic interactions with the receptor, potentially increasing affinity. |

| Ortho-Amination (via Buchwald) | Introduces H-bond donor/acceptor | A strategically placed amine can form a key hydrogen bond with a residue in the target's active site, significantly boosting potency. |

| Ortho-Alkynylation (via Sonogashira) | Creates a rigid, linear extension | This can be used to reach a distant sub-pocket within the binding site without introducing conformational flexibility. |

Other Therapeutic Areas

The versatility of the scaffold extends beyond CNS applications. For instance, piperidine-containing compounds have been investigated as anticancer agents, antivirals, and anti-inflammatory drugs.[2] The ability to rapidly generate a library of diverse analogs from the 4-(2-Iodophenoxy)piperidine core makes it an ideal starting point for high-throughput screening campaigns against novel targets.

Conclusion

As a senior application scientist, my assessment is that 4-(2-Iodophenoxy)piperidine is a high-potential, under-explored scaffold for drug discovery. Its synthesis is achievable through established, reliable methods, and the ortho-iodo group provides a gateway to a vast chemical space via modern cross-coupling chemistry. By leveraging the known pharmacological importance of the phenoxypiperidine core and applying systematic derivatization strategies, research teams can efficiently generate novel compound libraries with a high probability of identifying potent and selective modulators of a wide range of biological targets. This molecule is not merely a building block; it is a strategic tool for accelerating the discovery of next-generation therapeutics.

References

- BenchChem. (2025). The Structure-Activity Relationship of 4-Aryl-4-Hydroxypiperidines: An In-Depth Technical Guide.

- BenchChem. (n.d.). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.

- Ningbo Inno Pharmchem Co., Ltd. (2026, February 28). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis.

- Alfa Chemistry. (n.d.). Heck Reaction.

- Kaye, A. D., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2), S99-S114.

- Rathod, N. B., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 469.

- Frolov, N. A., & Vereshchagin, A. N. (2023).

- Leopoldo, M., et al. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry, 48(1), 241-253.

- CN105461617A. (2016). Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.

- Wikipedia. (n.d.). Phenylpiperidines.

- ResearchGate. (n.d.). Reactions of ortho‐iodophenol‐derived allyl ether.

- BenchChem. (2025). Application Notes and Protocols for 2-(2-Iodophenyl)propan-2-ol in Cross-Coupling Reactions.

- Kasé, Y., & Miyata, T. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology, 15, 5-16.

- Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), S99-S114.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Royal Society of Chemistry. (n.d.).

- Total Organic Chemistry. (2021, March 20). Heck Reaction - Organic Chemistry Lessons [Video]. YouTube.

- Wikipedia. (n.d.). Sonogashira coupling.

- BenchChem. (2025). Yield comparison of different cross-coupling methods using N-(2-iodophenyl)methanesulfonamide.

- Salmaso, V., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(15), 11468-11491.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook.

- Wikipedia. (n.d.). Heck reaction.

- Entegris. (n.d.). Buchwald Ligands Review.

- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Student Handout.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Semantic Scholar. (n.d.).

- ResearchGate. (n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.

- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

- Pendidikan Kimia. (n.d.).

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Growth Plus Reports. (2023, June 14).

- Rapado, L. P., et al. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 875-922.

- Frontiers. (2019, August 19). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)

- Drug Design Org. (n.d.).

- US20040171837A1. (2004). Method for preparing 4-amino-4-phenylpiperidines.

- ResearchGate. (2011, June 8). Recent Advances in Sonogashira Reactions.

- Badger, G. M., Cook, J. W., & Donald, G. M. S. (1950). The synthesis of piperidine derivatives. Part IV. 4-Phenylpiperidols. Journal of the Chemical Society, 197.

- Frolov, N. A., & Vereshchagin, A. N. (2023).

Sources

- 1. benchchem.com [benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. nbinno.com [nbinno.com]

- 4. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. scholarship.richmond.edu [scholarship.richmond.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. entegris.com [entegris.com]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Heck Reaction [organic-chemistry.org]

- 19. youtube.com [youtube.com]

- 20. Heck reaction - Wikipedia [en.wikipedia.org]

- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 22. Sonogashira Coupling [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. organic-synthesis.com [organic-synthesis.com]

- 25. researchgate.net [researchgate.net]

- 26. painphysicianjournal.com [painphysicianjournal.com]

- 27. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 28. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(2-Iodophenoxy)piperidine: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2][3] Its six-membered heterocyclic structure provides a flexible yet stable three-dimensional framework that can be readily functionalized to modulate physicochemical properties and biological activity.[4][5] The incorporation of a piperidine moiety can enhance a molecule's druggability by improving its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), while often maintaining a favorable toxicity profile.[6] This guide focuses on a specific, highly functionalized piperidine derivative: 4-(2-Iodophenoxy)piperidine. While not a widely known compound in itself, its structure represents a confluence of desirable features for a synthetic building block in drug discovery programs. This document will provide a comprehensive overview of its synthesis, chemical properties, and, most importantly, its potential as a versatile intermediate for the creation of novel therapeutics.

Synthetic Pathways and Methodologies

The synthesis of 4-(2-Iodophenoxy)piperidine can be approached through a logical sequence of well-established organic reactions. The primary strategy involves the formation of an ether linkage between a protected 4-hydroxypiperidine and 2-iodophenol, followed by deprotection.

Synthesis of Key Precursor: N-Boc-4-hydroxypiperidine

A common and practical precursor for this synthesis is N-tert-butoxycarbonyl (Boc)-4-hydroxypiperidine. The Boc protecting group is ideal due to its stability under a range of reaction conditions and its straightforward removal under acidic conditions.[1][7] There are two primary, high-yielding routes to this intermediate.

Route 1: Protection of 4-Hydroxypiperidine

This is a direct approach starting from commercially available 4-hydroxypiperidine. The amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[2][8][9]

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine from 4-Hydroxypiperidine

-

To a solution of 4-hydroxypiperidine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or a 1:1 mixture of water and dioxane), add a base such as potassium carbonate or sodium bicarbonate (1.5 eq.).[2][8]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq.) in the same solvent dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction for the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the organic layer. If a biphasic system with water was used, extract the aqueous layer with the organic solvent (e.g., dichloromethane) two more times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to obtain N-Boc-4-hydroxypiperidine as a white solid.[2]

Route 2: Reduction of N-Boc-4-piperidone

An alternative route begins with the commercially available N-Boc-4-piperidone, which is reduced to the corresponding alcohol.[2][10]

Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine from N-Boc-4-piperidone

-

Dissolve N-Boc-4-piperidone (1.0 eq.) in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains low.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to yield N-Boc-4-hydroxypiperidine, which can be further purified by recrystallization if necessary.[2]

Formation of the Aryl Ether Linkage

With N-Boc-4-hydroxypiperidine in hand, the next crucial step is the formation of the ether bond with 2-iodophenol. The Mitsunobu reaction is a highly effective method for this transformation, as it proceeds under mild conditions and with inversion of configuration at the alcohol carbon.[4][11][12]

Experimental Protocol: Mitsunobu Etherification

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), 2-iodophenol (1.1 eq.), and triphenylphosphine (PPh₃) (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproducts.[13]

Final Deprotection Step

The final step is the removal of the Boc protecting group to yield the target compound, 4-(2-Iodophenoxy)piperidine. This is typically achieved under acidic conditions.[1][7][14]

Experimental Protocol: Boc Deprotection

-

Dissolve the Boc-protected 4-(2-Iodophenoxy)piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), 1,4-dioxane, or ethyl acetate.[6][15]

-

Add a strong acid. Common choices include a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane or ethyl acetate, or a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).[7][15]

-

Stir the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure. If an HCl solution was used, the product will be the hydrochloride salt.[15]

-

To obtain the free base, the residue can be dissolved in water, basified with a suitable base (e.g., NaOH or Na₂CO₃ solution), and extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried and concentrated.

The overall synthetic workflow is summarized in the diagram below:

Caption: Synthetic routes to 4-(2-Iodophenoxy)piperidine.

Physicochemical and Structural Data

A summary of the key identifiers and predicted properties for 4-(2-Iodophenoxy)piperidine is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄INO | [PubChem] |

| Molecular Weight | 303.14 g/mol | [PubChem] |

| SMILES | C1CNCCC1OC2=CC=CC=C2I | [PubChem] |

| InChI | InChI=1S/C11H14INO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | [PubChem] |

| InChIKey | GEPONZFYXJHBLP-UHFFFAOYSA-N | [PubChem] |

Applications in Drug Discovery: A Versatile Building Block

The true value of 4-(2-Iodophenoxy)piperidine lies in its potential as a versatile scaffold for the synthesis of compound libraries targeting a wide range of biological targets. The molecule can be conceptually divided into three key regions for modification: the piperidine nitrogen, the piperidine ring itself, and the 2-iodophenyl moiety.

The Privileged Phenoxy-Piperidine Core

The phenoxy-piperidine motif is present in numerous biologically active compounds. For instance, derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have been investigated as potential antidepressant agents.[16] The phenylpiperidine scaffold is a key component of many opioid analgesics, such as fentanyl.[17] The presence of this core structure in 4-(2-Iodophenoxy)piperidine suggests its potential as a starting point for developing novel agents for neurological and pain-related disorders.

The Iodide: A Handle for Diversification

The most significant feature of this molecule from a medicinal chemistry perspective is the iodine atom on the phenyl ring. Aryl iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation.[18][19][20] This allows for the rapid and efficient introduction of diverse chemical functionalities at this position, enabling extensive exploration of the structure-activity relationship (SAR).

Key cross-coupling reactions that can be employed include:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[18][19]

-

Stille Coupling: Reaction with organostannanes.

The ability to introduce a wide range of substituents allows chemists to fine-tune properties such as:

-

Potency and Selectivity: By introducing groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.[21]

-

Physicochemical Properties: Modifying lipophilicity, polarity, and metabolic stability. Halogen atoms themselves are known to modulate these properties effectively.[22][23]

-

Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[24]

The diagram below illustrates the potential for diversification of the 4-(2-Iodophenoxy)piperidine scaffold.

Caption: Diversification potential of the scaffold.

Conclusion

While the discovery and history of 4-(2-Iodophenoxy)piperidine are not extensively documented, its chemical structure presents it as a highly valuable and versatile building block for modern drug discovery. The synthetic routes to this compound are straightforward and utilize well-established, reliable chemical transformations. The combination of the privileged piperidine scaffold with a strategically placed iodine atom on the phenyl ring provides medicinal chemists with a powerful tool for generating diverse compound libraries. This enables the systematic exploration of structure-activity relationships, ultimately facilitating the development of novel therapeutic agents with optimized potency, selectivity, and pharmacokinetic properties. As the demand for novel chemical entities continues to grow, the strategic use of such well-designed synthetic intermediates will be paramount to the success of future drug discovery endeavors.

References

-

Dounay, A. B., et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry, 51(7), 2135-2149. Available at: [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. Available at: [Link]

-

ACS Publications. (2004, October 20). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

ACS Publications. (2012, July 17). Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chem-Station. (2014, April 1). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Taylor & Francis Online. (2006, August 16). SYNTHESIS OF STERICALLY HINDERED ENANTIOPURE (1S,2S,3R,5R)-NEOISOPINOCAMPHEYL ARYL ETHERS BY THE MITSUNOBU REACTION. Synthetic Communications. Retrieved from [Link]

-

Thieme Connect. (2008, July 23). Purification-Free Synthesis of Aryl Ethers via the Mitsunobu Reaction. Retrieved from [Link]

-

PubMed. (2007, April 12). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Retrieved from [Link]

-

PubMed. (n.d.). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

Pearson. (n.d.). Buchwald-Hartwig Amination Reaction Explained. Retrieved from [Link]

-

PubMed. (2017, February 15). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]

-

ACS Publications. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Retrieved from [Link]

-

MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic applications of 2-aryl-4-piperidones. X Synthesis of 3-aminopiperidines, potential substance P antagonists. Retrieved from [Link]

-

Global Journal of Medical, Pharmaceutical, and Biomedical Sciences. (n.d.). Analgesic activity of alkyl piperidine derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Vinyl ether of 2,2,6,6-tetramethyl-4-hydroxypiperidine-1-oxyl and its oligomers. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubMed. (2008, March 13). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Retrieved from [Link]

-

ResearchGate. (2016, January 15). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2019, October 7). Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design. Molecules. Retrieved from [Link]

-

Taylor & Francis Online. (2026, February 20). Key contemporary considerations for halogens in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Key contemporary considerations for halogens in drug discovery. PMC. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 5382-16-1 | Product Name : 4-Hydroxypiperidine. Retrieved from [Link]

-

Journal of Medicinal and Organic Chemistry. (n.d.). Medicinal and organic chemistry and The Goals of medicinal chemistry. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 9. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. youtube.com [youtube.com]

- 15. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 16. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Buchwald-Hartwig Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 21. jocpr.com [jocpr.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Key contemporary considerations for halogens in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. openaccessjournals.com [openaccessjournals.com]

Strategic Utilization of 4-(2-Iodophenoxy)piperidine in Drug Discovery and Radiochemistry

Executive Summary

In modern medicinal chemistry, the identification of versatile, bifunctional building blocks is critical for accelerating hit-to-lead optimization. 4-(2-Iodophenoxy)piperidine (CAS: 1220175-12-1) represents a highly privileged scaffold that merges the conformational flexibility and basicity of a piperidine ring with the unique electronic and steric properties of an ortho-iodophenoxy moiety. This technical whitepaper explores the dual utility of this molecule: as a dynamic synthetic intermediate for late-stage functionalization and as a core pharmacophore capable of driving high-affinity target engagement through halogen bonding and radiopharmaceutical applications.

Structural Rationale: The 4-Aryloxypiperidine Scaffold

The 4-aryloxypiperidine core is a ubiquitous motif in neuroactive compounds, anti-infectives, and receptor modulators. The piperidine nitrogen provides a critical basic center (pKa ~9.5) that is protonated at physiological pH, enabling salt-bridge formations with aspartate or glutamate residues in target binding pockets. Recent innovations have expanded the utility of this scaffold beyond the central nervous system; for instance, substituted 4-aryloxypiperidines have emerged as novel anti-tuberculosis candidates (e.g., GSK-286), demonstrating potent activity against both MDR-TB and DS-TB strains by inhibiting adenylyl cyclase1[1].

The specific addition of an iodine atom at the ortho-position of the phenoxy ring introduces two distinct advantages:

-

Conformational Locking: The sheer steric bulk of the iodine atom restricts the free rotation of the ether linkage, pre-organizing the molecule into a specific bioactive conformation.

-

Electronic Anisotropy: Iodine is highly polarizable, creating a unique electrostatic profile that can be exploited for non-covalent target engagement.

Target Engagement via Halogen Bonding ( σ -Hole Interactions)

Historically, halogens in drug design were viewed merely as lipophilic bulk used to occupy hydrophobic pockets and block metabolic liabilities (e.g., preventing CYP450 oxidation). However, the iodine atom in 4-(2-Iodophenoxy)piperidine can actively participate in halogen bonding (XB) .

Because iodine is highly polarizable, the electron density along the C–I bond is anisotropically distributed. This creates a region of positive electrostatic potential on the outermost extension of the halogen's axis, known as the σ -hole. This σ -hole acts as a Lewis acid, forming highly directional, non-covalent bonds with Lewis bases (such as carbonyl oxygens in protein backbones) 2[2]. By retaining the ortho-iodo group in the final drug candidate, researchers can engineer highly specific ligand-receptor interactions that are geometrically distinct from traditional hydrogen bonds.

Radiopharmaceutical Applications (SPECT/PET Imaging)

The 4-aryloxypiperidine scaffold is a well-documented pharmacophore for σ1 and σ2 receptors, which are heavily implicated in neurodegenerative diseases and oncology. 4-(2-Iodophenoxy)piperidine serves as a direct precursor for the development of Single Photon Emission Computed Tomography (SPECT) radiotracers.

By exchanging the stable 127 I isotope for the γ -emitting 123 I (half-life: 13.2 h), researchers can map in vivo brain distribution. Halogenated 4-(phenoxymethyl)piperidines have demonstrated high specific binding to σ receptors in the brain, lung, and heart, making them invaluable probes for tomographic studies3[3]. The synthesis typically involves converting the iodo-precursor into a trialkylstannane, followed by electrophilic radioiododestannylation 4[4].

Figure 1: Self-validating workflow for the synthesis and evaluation of iodine-123 radioligands.

Synthetic Utility: Late-Stage Functionalization

When not retained for target engagement, the aryl iodide acts as an optimal leaving group for transition-metal-catalyzed cross-coupling. Aryl iodides undergo oxidative addition with Palladium(0) significantly faster than their bromide or chloride counterparts. This allows for mild reaction conditions, which is critical when working with complex, sensitive DNA-encoded libraries (DELs) or late-stage pharmaceutical intermediates 5[5]. Furthermore, the iodo group can be utilized in novel C(sp2)–P cross-coupling reactions under aqueous micellar conditions to synthesize bioactive phosphonates6[6].

Figure 2: Divergent functionalization logic of the 4-(2-Iodophenoxy)piperidine scaffold.

Quantitative Data Presentation

To facilitate rational drug design, the physicochemical parameters and reactivity profiles of the scaffold are summarized below.

| Parameter | Value | Implication for Drug Design & Synthesis |

| Molecular Weight | 303.14 g/mol | Leaves a ~200 Da budget for further functionalization while adhering to Lipinski's Rule of 5. |

| Estimated LogP | ~2.8 | Favorable lipophilicity for blood-brain barrier (BBB) penetration; ideal for CNS targets. |

| H-Bond Donors | 1 (Piperidine NH) | Provides a synthetic handle for N-alkylation/acylation to tune basicity. |

| H-Bond Acceptors | 2 (Ether O, Amine N) | Ensures adequate aqueous solubility prior to functionalization. |

| C–I Bond Dissociation Energy | ~65 kcal/mol | Highly susceptible to oxidative addition by Pd(0), enabling mild cross-coupling conditions. |

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that causality and analytical checkpoints are embedded within the workflow.

Protocol A: N-Alkylation via Reductive Amination

Causality: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salt formation). Reductive amination utilizing sodium triacetoxyborohydride ( NaBH(OAc)3 ) is chosen because the reagent is mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde.

-

Imine Formation: In a flame-dried round-bottom flask, dissolve 4-(2-Iodophenoxy)piperidine (1.0 equiv, 0.5 mmol) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 5 mL). Add glacial acetic acid (0.1 equiv) to catalyze iminium ion formation. Stir at 25°C for 1 hour.

-

Reduction: Add NaBH(OAc)3 (1.5 equiv) portion-wise over 10 minutes to control the mild exotherm. Stir the suspension at 25°C for 12 hours under a nitrogen atmosphere.

-

Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The disappearance of the m/z 304 [M+H]+ peak (starting material) and the appearance of the product mass confirms complete conversion.

-

Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (5 mL) to neutralize the acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient of 0-10% MeOH in DCM with 0.1% Et3N ).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: The ortho-iodo group is highly sterically hindered. To force the cross-coupling, a bidentate ligand with a large bite angle, such as dppf, is utilized alongside a mild base ( K3PO4 ) to activate the boronic acid without promoting side reactions on the piperidine nitrogen.

-

Reagent Assembly: To a Schlenk tube, add the N-protected 4-(2-Iodophenoxy)piperidine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv, 5 mol%), and anhydrous K3PO4 (2.0 equiv).

-

Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 5 mL). Seal the tube and perform three freeze-pump-thaw cycles to strictly remove oxygen, preventing homocoupling of the boronic acid and catalyst degradation.

-

Reaction: Heat the mixture to 80°C in an oil bath for 8 hours with vigorous stirring.

-

Validation Checkpoint 2 (TLC/NMR): TLC (Hexanes/EtOAc 3:1) should show complete consumption of the lower-Rf iodo starting material. Post-purification 1H NMR should reveal the disappearance of the distinct ortho-iodo downfield aromatic proton and the appearance of the new coupled aromatic system.

-

Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with brine, dry over MgSO4 , concentrate, and purify via flash chromatography.

Sources

- 1. Targeting Resistance. Reinforcing the TB Drug Pipeline ... | Grin [grin.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1(trans-[123I]Iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Multimetallic Pd- and Ni-catalyzed C(sp 2 )–P cross-coupling under aqueous micellar conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02735J [pubs.rsc.org]

4-(2-Iodophenoxy)piperidine: A Privileged Building Block for Advanced Molecular Scaffolds in Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, biologically active molecules relies heavily on versatile building blocks. 4-(2-Iodophenoxy)piperidine (CAS: 1220175-12-1)[1] and its protected derivatives (e.g., Boc- or Cbz-protected) represent a strategic convergence of two highly valuable structural motifs: the ubiquitous piperidine pharmacophore and a highly reactive ortho-iodo aryl ether. This in-depth technical guide provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic rationales, and self-validating protocols to maximize the utility of this building block in transition-metal-catalyzed cross-couplings and late-stage functionalizations.

Structural Rationale: The Convergence of Two Privileged Motifs

The Piperidine Scaffold

Piperidine is recognized as a "privileged scaffold" in drug design, appearing in numerous FDA-approved therapeutics[2]. Its inclusion in a molecular architecture fundamentally enhances druggability by improving aqueous solubility, fine-tuning lipophilicity (logP), and providing a basic nitrogen center capable of critical hydrogen-bond interactions with target proteins[3]. Compared to piperazine, piperidine's higher basicity and distinct metabolic profile often result in superior membrane permeability and a reduced risk of generating toxic metabolites via cytochrome P450 oxidation[4].

The Ortho-Iodo Phenoxy Moiety

The phenoxy linkage provides a stable yet flexible ether bridge, allowing the molecule to adopt multiple conformations within a binding pocket. More importantly, the iodine atom at the ortho position serves as an ideal synthetic handle. The carbon-iodine (C–I) bond possesses a low bond dissociation energy, making it exceptionally prone to rapid oxidative addition by low-valent transition metals like Pd(0) and Ni(0)[5]. This enables highly efficient C–C and C–N bond formations under relatively mild conditions, minimizing the degradation of sensitive functional groups[6].

Divergent synthetic pathways of 4-(2-Iodophenoxy)piperidine in drug discovery.

Mechanistic Insights & Synthetic Workflows

To ensure high yields and reproducibility, the secondary amine of the piperidine ring must be protected (typically as a tert-butyl carbamate, Boc) prior to transition-metal catalysis. Free secondary amines can competitively coordinate to the palladium center, poisoning the catalyst or undergoing unintended oligomerization.

C–C Bond Construction via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling of ortho-iodo ethers is a robust method for generating sterically hindered biaryl systems[5].

Causality in Experimental Design: While oxidative addition to the C–I bond is fast, the subsequent transmetalation and reductive elimination steps can be hindered by the steric bulk of the ortho-piperidinyloxy group. Therefore, a catalyst with a bidentate ligand possessing a large "bite angle," such as Pd(dppf)Cl₂, is selected. The dppf ligand enforces a cis-geometry on the intermediate Pd(II) complex, which is a strict geometric prerequisite for efficient reductive elimination. A biphasic solvent system (Dioxane/H₂O) is utilized to ensure the solubility of both the organic substrate and the inorganic base (K₂CO₃).

Self-Validating Protocol:

-

Setup & Degassing: In a Schlenk flask, dissolve tert-butyl 4-(2-iodophenoxy)piperidine-1-carboxylate (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a 4:1 v/v mixture of 1,4-Dioxane and H₂O. Sparge the solution with argon for 15 minutes. Validation: Failure to degas will result in a rapid color change to black upon heating, indicating catalyst death via oxidation.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) and K₂CO₃ (2.0 equiv) under a positive stream of argon.

-

Reaction: Heat the mixture to 90°C for 4–6 hours.

-

Monitoring: Monitor via LC-MS. Validation: The reaction is deemed complete when the starting material mass ([M+H]⁺ m/z 404) is fully consumed and replaced by the product mass.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with water. Wash the organic layer with 10% aqueous EDTA to sequester residual palladium salts, ensuring the final compound is free of heavy metal toxicity, before drying over Na₂SO₄.

C–N Bond Construction via Buchwald-Hartwig Amination

Converting the iodoarene into an aniline derivative allows for the exploration of novel hydrogen-bonding networks[7].

Causality in Experimental Design: The amination of ortho-substituted aryl halides is notoriously difficult due to competitive dehalogenation and the steric resistance to reductive elimination. To overcome this, Pd₂(dba)₃ is paired with XPhos—a bulky, electron-rich biaryl phosphine ligand. XPhos not only accelerates oxidative addition but its immense steric bulk prevents the formation of inactive bis-amine palladium complexes, driving the catalytic cycle forward[7].

Self-Validating Protocol:

-

Setup: Combine the iodo-piperidine (1.0 equiv), primary amine (1.5 equiv), and Cs₂CO₃ (2.0 equiv) in a dry flask under argon.

-

Catalyst Pre-activation: In a separate vial, pre-mix Pd₂(dba)₃ (2 mol%) and XPhos (6 mol%) in anhydrous toluene for 10 minutes. Validation: The solution will transition from purple to a deep red/orange, visually confirming the formation of the active L-Pd(0) species.

-

Reaction: Transfer the active catalyst to the main flask and heat at 100°C for 8–12 hours.

-

Monitoring: TLC (Hexanes/EtOAc 7:3). Validation: The newly formed aniline derivative will typically exhibit strong UV activity and stain positive (blue/purple) with ninhydrin if a secondary amine is formed.

-

Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts and palladium black. Concentrate and purify via flash chromatography.

Palladium-catalyzed cross-coupling cycle highlighting C-I bond activation.

Quantitative Reaction Metrics

The following table summarizes the optimized parameters and expected outcomes for the primary synthetic workflows utilizing 4-(2-Iodophenoxy)piperidine derivatives.

| Reaction Class | Coupling Partner | Optimal Catalyst System | Base / Solvent | Temp / Time | Typical Yield |

| Suzuki-Miyaura | Arylboronic Acids | Pd(dppf)Cl₂, 5 mol% | K₂CO₃ / Dioxane:H₂O (4:1) | 90°C / 4-6 h | 85–92% |

| Buchwald-Hartwig | Primary Amines | Pd₂(dba)₃, XPhos | Cs₂CO₃ / Toluene | 100°C / 8-12 h | 78–85% |

| Sonogashira | Terminal Alkynes | Pd(PPh₃)₄, CuI | Et₃N (neat or in DMF) | 70°C / 4-8 h | 80–88% |

| N-Alkylation | Alkyl Halides | None (S_N2 mechanism) | K₂CO₃ / DMF | 60°C / 2-4 h | >90% |

(Note: N-Alkylation yields assume prior quantitative removal of the Boc protecting group using 20% TFA in DCM).

Conclusion

4-(2-Iodophenoxy)piperidine is a highly versatile, dual-functional building block. By leveraging the predictable reactivity of the ortho-iodo group via rationally designed transition-metal catalysis, and subsequently exploiting the piperidine nitrogen for late-stage ADME tuning, medicinal chemists can rapidly generate vast libraries of architecturally complex, drug-like molecules. Adherence to the mechanistic principles and self-validating protocols outlined in this guide ensures high fidelity and scalability in these critical synthetic transformations.

References

-

Molaid. "4-(2-Iodophenoxy)piperidine | CAS 1220175-12-1". Available at: [Link]

-

National Institutes of Health (NIH). "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds". Available at: [Link]

-

MDPI. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". Available at: [Link]

-

Beilstein Journal of Organic Chemistry. "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series". Available at:[Link]

-

MDPI. "Sequentially Palladium-Catalyzed Processes in One-Pot Syntheses of Heterocycles". Available at:[Link]

-

ACS Publications. "Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry". Available at: [Link]

Sources

- 1. 4-(2-Iodophenoxy)piperidine - CAS号 1220175-12-1 - 摩熵化学 [molaid.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Pharmacological Profiling of 4-(2-Iodophenoxy)piperidine: A Conformationally Restricted Scaffold for CNS Modulation

Executive Summary

The development of central nervous system (CNS) therapeutics frequently relies on the optimization of privileged scaffolds. 4-(2-Iodophenoxy)piperidine represents a highly compelling, conformationally restricted structural motif. By bridging a basic piperidine ring with a bulky, halogenated phenoxy ether, this compound aligns perfectly with the established pharmacophores for non-imidazole Histamine H3 receptor (H3R) antagonists and monoamine modulators.

This technical whitepaper synthesizes the structural rationale, predicted polypharmacology, and self-validating experimental workflows required to evaluate 4-(2-Iodophenoxy)piperidine in preclinical drug discovery.

Structural Rationale and Pharmacophore Dynamics

The pharmacological potency of the 4-aryloxypiperidine class is dictated by three highly specific structural elements, all of which are present in 4-(2-Iodophenoxy)piperidine:

-

The Piperidine Nitrogen (Protonatable Amine): At physiological pH (7.4), the secondary amine is protonated. This cationic center is strictly required to form a critical salt bridge with a conserved aspartate residue (e.g., Asp114 in the H3R binding pocket).

-

The Ether Linkage (Conformational Restriction): The oxygen atom acts as a hydrogen bond acceptor. More importantly, the 4-phenoxypiperidine core behaves as a conformationally restricted version of the highly flexible 3-aminopropanol moiety found in earlier generations of CNS ligands, drastically reducing the entropic penalty upon receptor binding[1].

-

The 2-Iodo Substitution (Halogen Bonding & Steric Bulk): The introduction of an iodine atom at the ortho position of the phenoxy ring introduces unique physicochemical dynamics. Iodine is highly polarizable and lipophilic. The resulting "sigma-hole" (a region of positive electrostatic potential on the halogen axis) allows for highly directional halogen bonding with Lewis bases (such as backbone carbonyls) deep within the receptor's orthosteric site. Furthermore, the steric bulk of the ortho-iodo group forces the phenyl ring out of coplanarity with the ether oxygen, locking the molecule into a bioactive conformation.

Primary Target Hypothesis: Histamine H3 Receptor Antagonism

The Histamine H3 receptor is a presynaptic G-protein coupled receptor (GPCR) that primarily couples to the Gi/o pathway. It acts as both an autoreceptor (inhibiting histamine release) and a heteroreceptor (inhibiting the release of dopamine, norepinephrine, serotonin, and acetylcholine)[2].

Extensive structure-activity relationship (SAR) studies and QSAR modeling have established 4-phenoxypiperidines as potent, non-imidazole H3R antagonists and inverse agonists[3]. By blocking the H3R, these compounds disinhibit adenylyl cyclase, restore intracellular cAMP levels, and promote robust vesicular exocytosis of neurotransmitters, leading to potent wake-promoting and pro-cognitive effects in in vivo models[4].

Figure 1: Proposed mechanism of action for 4-(2-Iodophenoxy)piperidine via H3R antagonism.

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the pharmacological profile of 4-(2-Iodophenoxy)piperidine, the following step-by-step methodologies must be employed. These protocols are designed with internal controls to ensure data integrity and establish causality.

Protocol A: In Vitro Radioligand Binding Assay (hH3R)

Objective: Determine the binding affinity ( Ki ) of the compound at the human H3 receptor. Causality Focus: Utilizing [3H] -N- α -methylhistamine ( [3H] -NAMH) ensures specific competition at the orthosteric site.

-

Membrane Preparation: Harvest HEK293 cells stably expressing recombinant human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) to prevent proteolytic degradation of the receptors.

-

Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -NAMH, and varying concentrations of 4-(2-Iodophenoxy)piperidine ( 10−11 to 10−5 M). Critical Step: Incubate at 25°C for 60 minutes. This specific time/temperature combination ensures thermodynamic equilibrium is reached, preventing kinetic bias in affinity calculations.

-

Non-Specific Binding (NSB) Control: Define NSB using 10 µM Ciproxifan or Pitolisant. This creates a self-validating baseline to ensure the radioligand is specifically binding to H3R and not partitioning into the lipid bilayer.

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI coats the glass fibers with a positive charge, minimizing the non-specific binding of the highly lipophilic iodo-compound to the filter matrix.

-

Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Figure 2: Self-validating radioligand binding workflow for H3R affinity determination.

Protocol B: In Vivo EEG/EMG Wakefulness Model

Objective: Confirm functional CNS penetration and wake-promoting efficacy.

-

Surgical Implantation: Implant male Sprague-Dawley rats with cortical electroencephalogram (EEG) and nuchal electromyogram (EMG) electrodes. Allow 7 days for recovery.

-